Métanicotine

Vue d'ensemble

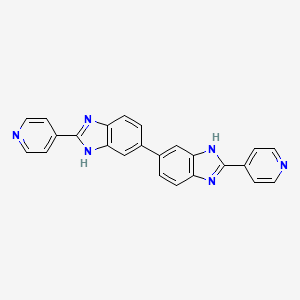

Description

Rivanicline, également connu sous le nom de (E)-métanicotine, est un composé qui agit comme un agoniste partiel au niveau des récepteurs neuronaux nicotiniques de l'acétylcholine. Il est sélectif pour les sous-types, se liant principalement au sous-type α4β2. Rivanicline a été initialement développé comme traitement potentiel de la maladie d'Alzheimer en raison de ses effets nootropes. De plus, il a été constaté qu'il inhibait la production d'interleukine-8, offrant des effets anti-inflammatoires, et a été exploré comme traitement de la colite ulcéreuse .

Applications De Recherche Scientifique

Rivanicline has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nicotinic acetylcholine receptor interactions.

Biology: Investigated for its effects on neural pathways and neurotransmitter release.

Medicine: Explored as a potential treatment for Alzheimer’s disease, ulcerative colitis, and other inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals targeting nicotinic receptors

Mécanisme D'action

Target of Action

Metanicotine, also known as RJR-2403 or Rivanicline, is a partial agonist at neuronal nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . These receptors play a crucial role in the nervous system, influencing a variety of physiological processes.

Mode of Action

Rivanicline interacts with its primary targets, the α4β2 nicotinic acetylcholine receptors, by binding to them . This binding results in the modulation of the receptor activity, leading to a range of downstream effects . Additionally, Rivanicline has been found to inhibit the production of Interleukin-8 , a key mediator of inflammatory responses.

Biochemical Pathways

The biochemical pathways affected by Rivanicline are primarily related to its interaction with the α4β2 nicotinic acetylcholine receptors . The activation of these receptors can lead to various downstream effects, including potential nootropic effects and the inhibition of Interleukin-8 production . .

Pharmacokinetics

It is known that nicotine, a structurally similar compound, is primarily metabolized by liver enzymes . Factors such as diet, age, sex, use of certain medications, and smoking can influence nicotine metabolism , and similar factors may also influence the pharmacokinetics of Rivanicline.

Result of Action

The molecular and cellular effects of Rivanicline’s action are primarily related to its role as a partial agonist at neuronal nicotinic acetylcholine receptors . It has been found to inhibit the production of Interleukin-8 , which could potentially lead to anti-inflammatory effects. Rivanicline also has stimulant and analgesic actions, which are thought to be due to increased noradrenaline release .

Analyse Biochimique

Biochemical Properties

Metanicotine plays a significant role in biochemical reactions by interacting with neuronal nicotinic acetylcholine receptors. It is highly selective for the α4β2 subtype, with a Ki value of 26 nM, which is more than 1000 times more inhibitory than the α7 receptor . This interaction leads to the modulation of neurotransmitter release, particularly noradrenaline, which contributes to its stimulant and analgesic effects . Metanicotine also inhibits the production of Interleukin-8, an inflammatory cytokine, making it a potential anti-inflammatory agent .

Cellular Effects

Metanicotine influences various cellular processes by binding to neuronal nicotinic acetylcholine receptors. This binding primarily affects cell signaling pathways, leading to the release of neurotransmitters such as noradrenaline . The compound’s interaction with the α4β2 subtype of nicotinic receptors also impacts gene expression and cellular metabolism. For instance, Metanicotine has been shown to inhibit the production of Interleukin-8, which plays a role in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Metanicotine involves its partial agonist activity at neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, Metanicotine modulates neurotransmitter release, including noradrenaline, which contributes to its stimulant and analgesic effects . Additionally, Metanicotine inhibits the production of Interleukin-8, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metanicotine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Metanicotine can maintain its activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Metanicotine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant and analgesic properties due to the release of noradrenaline . At higher doses, Metanicotine may cause toxic or adverse effects, highlighting the importance of determining the appropriate therapeutic dosage . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies to ensure safety and efficacy .

Metabolic Pathways

Metanicotine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further modulate neurotransmitter release and inflammatory responses, contributing to the overall effects of Metanicotine .

Transport and Distribution

Within cells and tissues, Metanicotine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Metanicotine is essential for optimizing its therapeutic potential .

Subcellular Localization

Metanicotine’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that Metanicotine reaches its intended sites of action, allowing it to exert its effects on neuronal nicotinic acetylcholine receptors and other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Rivanicline peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du 3-pyridinecarboxaldéhyde avec la méthylamine pour former l'intermédiaire de base de Schiff, qui est ensuite réduit en amine correspondante. Cette amine subit une réaction de Wittig avec un sel de phosphonium approprié pour donner Rivanicline .

Méthodes de production industrielle : La production industrielle de Rivanicline implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification par chromatographie .

Types de réactions :

Oxydation : Rivanicline peut subir des réactions d'oxydation, en particulier au niveau du cycle pyridine, conduisant à la formation de N-oxydes.

Réduction : Le composé peut être réduit pour former divers dérivés, y compris des amines secondaires et tertiaires.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le brome ou des agents alkylants comme l'iodure de méthyle sont utilisés.

Principaux produits :

Oxydation : N-oxydes de Rivanicline.

Réduction : Dérivés d'amines secondaires et tertiaires.

Substitution : Dérivés halogénés ou alkylés de Rivanicline.

4. Applications de la recherche scientifique

Rivanicline a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs nicotiniques de l'acétylcholine.

Biologie : Investigué pour ses effets sur les voies neuronales et la libération de neurotransmetteurs.

Médecine : Exploré comme traitement potentiel de la maladie d'Alzheimer, de la colite ulcéreuse et d'autres affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs nicotiniques

5. Mécanisme d'action

Rivanicline exerce ses effets en agissant comme un agoniste partiel au niveau des récepteurs neuronaux nicotiniques de l'acétylcholine, se liant principalement au sous-type α4β2. Cette interaction conduit à la modulation de la libération de neurotransmetteurs, y compris la stimulation de la libération de noradrénaline. De plus, Rivanicline inhibe la production d'interleukine-8, contribuant à ses effets anti-inflammatoires .

Composés similaires :

Ispronicline : Un autre agoniste des récepteurs nicotiniques de l'acétylcholine avec des effets nootropes similaires.

Varénicline : Un agoniste partiel des récepteurs nicotiniques α4β2, utilisé pour cesser de fumer.

Nicotine : Le principal composant actif du tabac, agissant également sur les récepteurs nicotiniques.

Unicité de Rivanicline : La sélectivité de Rivanicline pour le sous-type α4β2 et sa double action en tant qu'agent nootropique et anti-inflammatoire la distinguent des autres composés similaires.

Comparaison Avec Des Composés Similaires

Ispronicline: Another nicotinic acetylcholine receptor agonist with similar nootropic effects.

Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.

Nicotine: The primary active component in tobacco, also acting on nicotinic receptors.

Uniqueness of Rivanicline: Rivanicline’s selectivity for the α4β2 subtype and its dual action as a nootropic and anti-inflammatory agent distinguish it from other similar compounds.

Propriétés

IUPAC Name |

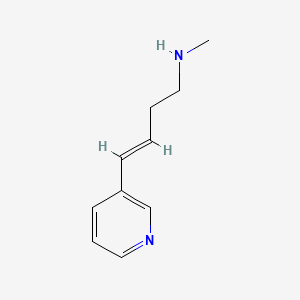

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017740 | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15585-43-0, 538-79-4 | |

| Record name | Rivanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metanicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

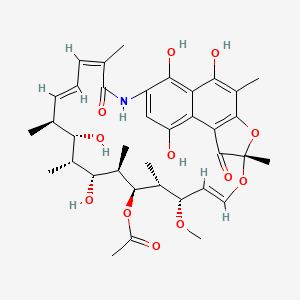

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)